1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
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Overview
Description
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclopropyl Group: This step might involve the use of cyclopropyl halides in the presence of a base.
Ether Formation: The phenoxy group can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step would involve coupling the benzodiazole derivative with the phenoxypropanol derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This could involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol would depend on its specific biological target. Generally, benzodiazoles can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-phenyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
- 1-(2-methyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
Uniqueness
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-9-15(2)11-18(10-14)25-13-17(24)12-23-20-6-4-3-5-19(20)22-21(23)16-7-8-16/h3-6,9-11,16-17,24H,7-8,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHDDDDKNOAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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